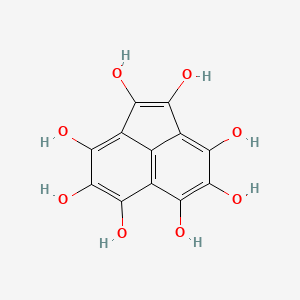

Acenaphthyleneoctol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

71735-33-6 |

|---|---|

Molecular Formula |

C12H8O8 |

Molecular Weight |

280.19 g/mol |

IUPAC Name |

acenaphthylene-1,2,3,4,5,6,7,8-octol |

InChI |

InChI=1S/C12H8O8/c13-5-2-1-3(6(5)14)8(16)12(20)10(18)4(1)9(17)11(19)7(2)15/h13-20H |

InChI Key |

HIJOIWPXNMMCST-UHFFFAOYSA-N |

Canonical SMILES |

C12=C3C(=C(C(=C1C(=C(C2=C(C(=C3O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Crystal Structure Analysis of Acenaphthylene-Based Molecules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acenaphthylene, a polycyclic aromatic hydrocarbon (PAH), and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.[1][2] The three-dimensional arrangement of atoms and molecules within a crystal, known as the crystal structure, is fundamental to understanding a compound's physical and chemical properties, including its solubility, stability, and biological activity. X-ray crystallography stands as the primary and most powerful technique for elucidating the atomic and molecular structure of crystalline compounds, providing precise three-dimensional coordinates that are crucial for rational drug design and structure-activity relationship (SAR) studies.[3][4] This technical guide provides an in-depth overview of the crystal structure analysis of acenaphthylene-based molecules, covering experimental protocols, data interpretation, and the visualization of analytical workflows.

Experimental Protocols

The determination of the crystal structure of acenaphthylene-based molecules primarily involves single-crystal X-ray diffraction.[5][6][7] The general workflow encompasses synthesis, crystallization, X-ray data collection, structure solution, and refinement.

Synthesis and Crystallization

The initial step involves the synthesis of the acenaphthylene derivative of interest. Various synthetic routes are employed depending on the desired functionalization of the acenaphthylene core.[5][8] Following synthesis and purification, growing high-quality single crystals is often the most challenging and critical step.[3] A common method for obtaining single crystals suitable for X-ray diffraction is slow evaporation from a solution.

A representative crystallization protocol is as follows:

-

The purified acenaphthylene derivative is dissolved in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, dichloromethane/hexane) to create a saturated or near-saturated solution.[1][5]

-

The solution is filtered to remove any particulate matter.

-

The filtered solution is left undisturbed in a loosely covered container to allow for the slow evaporation of the solvent at room temperature.[3]

-

Over time, as the solvent evaporates and the solution becomes supersaturated, single crystals may form.

Vapor diffusion is another widely used technique, where a solution of the compound is allowed to equilibrate with a vapor of a miscible "anti-solvent" in which the compound is less soluble.[3]

X-ray Diffraction Data Collection

Once suitable single crystals are obtained, they are mounted on a goniometer head of a diffractometer. The crystal is then exposed to a monochromatic beam of X-rays, and the diffracted beams are recorded by a detector.[4]

Key steps in data collection include:

-

Crystal Screening and Unit Cell Determination: The crystal is initially screened to assess its quality and to determine the unit cell parameters and crystal system.

-

Data Collection Strategy: A strategy is devised to collect a complete set of diffraction data by rotating the crystal through a series of orientations.

-

Data Integration and Scaling: The raw diffraction images are processed to measure the intensity of each reflection and apply corrections for various experimental factors. The data is then scaled to account for variations in crystal size and beam intensity.[4]

Structure Solution and Refinement

The collected diffraction data is used to solve the crystal structure, which involves determining the positions of all atoms in the unit cell.

-

Structure Solution: This is typically achieved using direct methods or Patterson methods, which are computational algorithms that use the intensities and phases of the diffracted X-rays to generate an initial electron density map.

-

Structure Refinement: The initial atomic model is then refined against the experimental data using a least-squares minimization process. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters to improve the agreement between the calculated and observed diffraction patterns.[9] The quality of the final refined structure is assessed using various metrics, such as the R-factor.

Data Presentation: Crystallographic Data of Acenaphthylene Derivatives

The following tables summarize key crystallographic data for acenaphthene and some of its derivatives as reported in the literature.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |

| Acenaphthene | C₁₂H₁₀ | Orthorhombic | P2₁ma | 7.2053(9) | 13.9800(15) | 8.2638(8) | 90 | 832.41(16) | 4 | [7][10] |

| C₃₄H₂₈Cl₂N₂O₂ | C₃₄H₂₈Cl₂N₂O₂ | Monoclinic | P2₁/c | 11.933(2) | 16.593(3) | 14.349(3) | 98.43(3) | 2810.1(9) | 4 | [1] |

| C₃₆H₃₄N₂O₂ | C₃₆H₃₄N₂O₂ | Monoclinic | P2₁/c | 12.062(2) | 16.589(3) | 14.653(3) | 98.14(3) | 2905.1(9) | 4 | [1] |

Table 1: Unit Cell Parameters for Selected Acenaphthylene-Based Molecules.

| Compound | Bond Length (Selected) | Bond Angle (Selected) | Torsion Angle (Selected) | Ref. |

| Acenaphthene | C-C (aliphatic): 1.5640(4) Å | - | - | [7] |

| C₃₄H₂₈Cl₂N₂O₂ | - | Dihedral angle between chlorophenyl groups: 67.66(9)° | - | [1] |

| C₃₆H₃₄N₂O₂ | - | Dihedral angle between methylphenyl groups: 66.78(11)° | - | [1] |

Table 2: Selected Geometric Parameters for Acenaphthylene-Based Molecules.

Intermolecular Interactions

The packing of acenaphthylene-based molecules in the crystal lattice is governed by various non-covalent interactions, such as van der Waals forces, π-π stacking, and C-H···π interactions.[11][12] Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular interactions.[1] In some acenaphthylene derivatives, weak C-H···O intermolecular interactions have been observed to play a significant role in the crystal packing.[1] The presence of different substituents on the acenaphthylene core can influence these interactions and, consequently, the overall crystal structure.[1]

Visualization of Workflows

The following diagrams illustrate the key workflows in the crystal structure analysis of acenaphthylene-based molecules.

Caption: Experimental workflow for crystal structure analysis.

Caption: Relationship between crystal structure and properties.

Conclusion

The crystal structure analysis of acenaphthylene-based molecules provides invaluable insights into their three-dimensional architecture and intermolecular interactions. This information is paramount for understanding their structure-property relationships and for the rational design of new molecules with tailored biological activities or material properties. The methodologies outlined in this guide, from synthesis and crystallization to X-ray data analysis, represent the standard approach for elucidating the crystal structures of these important compounds. The continued application of these techniques will undoubtedly fuel further discoveries in the fields of drug development and materials science.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. Acenaphthene | C12H10 | CID 6734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. Synthesis and Structural Studies of peri-Substituted Acenaphthenes with Tertiary Phosphine and Stibine Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Reactions of Acenaphthenequinones-Part-2. The Reactions of Acenaphthenequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.iucr.org [journals.iucr.org]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide to the Electronic and Photophysical Properties of Acenaphthylene Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electronic and photophysical properties of acenaphthylene analogs, a class of polycyclic aromatic hydrocarbons (PAHs) with significant potential in materials science and medicinal chemistry. This document details their synthesis, photophysical characteristics, and potential applications, with a focus on quantitative data and experimental methodologies.

Introduction to Acenaphthylene Analogs

Acenaphthylene is a polycyclic aromatic hydrocarbon consisting of a naphthalene core with an ethylene bridge connecting positions 1 and 8. Its derivatives have garnered considerable interest due to their unique electronic structure and tunable photophysical properties. These characteristics make them promising candidates for a range of applications, including organic light-emitting diodes (OLEDs), solar cells, fluorescent probes, and potential therapeutic agents. The rigid, planar structure of the acenaphthylene core, combined with the ability to introduce various functional groups, allows for the fine-tuning of their absorption, emission, and charge-transport properties.

Electronic and Photophysical Properties

The electronic properties of acenaphthylene analogs are largely governed by their extended π-conjugated system. The introduction of electron-donating or electron-accepting groups can significantly modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing their absorption and emission spectra.

Quantitative Photophysical Data

The following table summarizes the key photophysical data for a selection of acenaphthylene analogs. This data highlights the impact of different substituents on their optical properties.

| Compound | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Solvent | Reference |

| Acenaphthene-triphenylamine (AC-H) | 240, 350 | 545 | 195 | - | [1] |

| AC-pCF3 | 240, 350 | 550 | 200 | - | [1] |

| AC-mCF3 | 240, 350 | 520 | 170 | - | [1] |

| AC-pOMe | 240, 350 | 600 | 250 | - | [1] |

| Chromophore 6a | 364, 486 | - | - | DMF | [2] |

| Chromophore 6b | 351 | - | - | DMF | [2] |

| Chromophore 6c | 402, 507 | - | - | DMF | [2] |

| Chromophore 6d | 407, 521 | - | - | DMF | [2] |

Experimental Protocols

This section outlines the detailed methodologies for the synthesis and photophysical characterization of acenaphthylene analogs.

Synthesis of Acenaphthylene-Based Chromophores[2]

A general procedure for the synthesis of acenaphthylene-based chromophores involves a palladium-catalyzed cross-coupling reaction. For example, to synthesize 1,2-Bis((trimethylsilyl)ethynyl)acenaphthylene:

-

To a sealed tube, add 345.6 mg of 1,2-dibromoacenaphthylene (1.12 mmol, 1 equivalent), Pd(PPh₃)₄ (0.30 equivalents), CuI (0.24 equivalents), PPh₃ (0.12 equivalents), diisopropylamine (3 equivalents), and 6 mL of dioxane under a nitrogen atmosphere.

-

Stir the mixture at 40 °C for 7 hours.

-

Add 3 equivalents of ethynyltrimethylsilane.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using petroleum ether as the eluent.

-

After 20 hours (or upon completion), remove the solvent under reduced pressure.

-

Wash the crude product with water and extract with dichloromethane.

Photophysical Measurements

UV-Vis Absorption Spectroscopy:

-

Prepare solutions of the acenaphthylene analogs in a suitable solvent (e.g., DMF, cyclohexane) at a concentration of approximately 10⁻⁵ M.

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorption spectra at room temperature in a 1 cm path length quartz cuvette.

-

The wavelength range should typically cover 200-800 nm.

Fluorescence Emission Spectroscopy:

-

Use the same solutions prepared for the UV-Vis measurements.

-

Employ a spectrofluorometer.

-

Excite the sample at its absorption maximum (λ_abs).

-

Record the emission spectrum over a wavelength range that covers the expected emission.

-

The excitation and emission slit widths should be set appropriately (e.g., 5 nm) to balance signal intensity and spectral resolution.

Applications in Drug Development

Acenaphthene derivatives, the hydrogenated form of acenaphthylenes, have shown promise as potential antitumor agents.[3][4] Understanding their mechanism of action is crucial for further drug development.

Hepatotoxicity and Apoptosis Induction by Acenaphthene

A study on the effects of acenaphthene in zebrafish revealed a mechanism of liver toxicity involving oxidative stress and apoptosis.[5] This pathway provides a potential model for the cytotoxic effects of acenaphthene-based compounds in cancer cells.

References

- 1. Acenaphthene-triphenylamine (acceptor–donor) based luminophores for organic light emitting diodes: combined experimental and theoretical study - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and biological evaluation of novel acenaphthene derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Study on the mechanism of liver toxicity induced by acenaphthene in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity of the Ethylene Bridge in Acenaphthylene

Acenaphthylene is a polycyclic aromatic hydrocarbon (PAH) characterized by a naphthalene system fused with a five-membered ring containing a reactive ethylene bridge. This strained double bond is the focal point of much of acenaphthylene's chemistry, rendering it susceptible to a variety of addition and cycloaddition reactions, as well as polymerization. This guide provides a comprehensive investigation into the reactivity of this ethylene bridge, detailing experimental protocols, reaction mechanisms, and quantitative data for researchers, scientists, and professionals in drug development.

Addition Reactions

The ethylene bridge of acenaphthylene readily undergoes addition reactions, including halogenation, hydrogenation, and oxidation, due to the high strain and electron density of the double bond.

Halogenation: Electrophilic Addition of Bromine

The reaction of acenaphthylene with bromine is a classic example of electrophilic addition across a double bond. The reaction proceeds through a bromonium ion intermediate, leading to the formation of a di-bromo-acenaphthene derivative.

Reaction Mechanism:

Unraveling the Atmospheric Fate of Acenaphthylene: A Deep Dive into its Gas-Phase Reaction with Hydroxyl Radicals

For Immediate Release

This technical guide provides a comprehensive analysis of the gas-phase reactions between the polycyclic aromatic hydrocarbon (PAH) acenaphthylene and hydroxyl (OH) radicals, a critical process in understanding the atmospheric degradation of this pollutant. This document, intended for researchers, atmospheric scientists, and professionals in environmental chemistry, synthesizes key quantitative data, details experimental methodologies, and visualizes the complex reaction pathways.

Acenaphthylene, a PAH containing a unique carbon-carbon double bond in its five-membered ring, is emitted into the atmosphere from various combustion sources, including diesel exhaust and biomass burning.[1][2][3][4] Its atmospheric persistence and transformation are largely dictated by its reaction with OH radicals, the primary daytime oxidant in the troposphere.[1][5] Understanding the kinetics and mechanisms of this reaction is crucial for assessing the environmental impact and secondary organic aerosol (SOA) formation potential of acenaphthylene.[4]

Quantitative Kinetic and Product Data

The reaction between acenaphthylene and OH radicals is remarkably rapid, leading to a short atmospheric lifetime.[1] The rate constants for this reaction have been determined experimentally, and the major products have been identified and quantified.

| Parameter | Value | Temperature (K) | Technique | Reference |

| Rate Constant | (1.24 ± 0.07) x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ | 296 ± 2 | Relative Rate Method | [1][2][3] |

| (1.09 ± 0.07) x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ | 293 ± 3 | Relative Rate Method | [5][6] | |

| Atmospheric Lifetime | ~1.1 hours | - | Calculation based on average OH concentration | [1] |

| Major Products | Naphthalene-1,8-dicarbaldehyde | - | GC-MS | [5] |

| 1,8-Naphthalic anhydride | - | GC-MS | [5] | |

| A 10-carbon ring-opened dialdehyde | - | API-MS, GC-MS | [1][2][3][5] | |

| Acenaphthenequinone | - | GC-MS | [5] |

Experimental Protocols

The determination of the rate constants and the identification of reaction products are primarily achieved through a combination of simulation chamber experiments and advanced analytical techniques.

Relative Rate Method for Kinetic Studies

The rate constant for the reaction of acenaphthylene with OH radicals is typically determined using the relative rate method in a large-volume environmental chamber.

-

Chamber Preparation: A large (e.g., 5900 L) Teflon (PTFE) environmental chamber is filled with purified, dry air.[7]

-

Reactant Introduction: Known concentrations of acenaphthylene and a reference compound with a well-established OH reaction rate constant (e.g., toluene or 1,3,5-trimethylbenzene) are introduced into the chamber.[8][9]

-

OH Radical Generation: OH radicals are generated in situ, commonly through the photolysis of methyl nitrite (CH₃ONO) or hydrogen peroxide (H₂O₂) using blacklights.[7]

-

Concentration Monitoring: The concentrations of acenaphthylene and the reference compound are monitored over time using Gas Chromatography with a Flame Ionization Detector (GC-FID).

-

Data Analysis: The relative loss of acenaphthylene and the reference compound is plotted. The slope of this plot, multiplied by the known rate constant of the reference compound, yields the rate constant for the reaction of acenaphthylene with OH radicals.

Product Identification and Quantification

The products of the acenaphthylene-OH reaction are identified using both in-situ and offline analytical techniques.

-

In-situ Analysis: Atmospheric Pressure Ionization Tandem Mass Spectrometry (API-MS) is used for real-time monitoring of the gas-phase reaction products.[1][3] This technique allows for the detection of thermally labile and semi-volatile products directly from the reaction chamber.[1]

-

Offline Analysis:

-

Sampling: Gas- and particle-phase products are collected from the chamber using a denuder-filter sampling system.[5]

-

Extraction: The collected samples are extracted with an appropriate solvent.

-

Analysis: The extracts are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the stable reaction products.[1][3][5] Comparison with authentic standards is used for positive identification and quantification.

-

Reaction Pathways and Mechanisms

Theoretical and experimental studies have elucidated the primary pathways for the gas-phase reaction of acenaphthylene with OH radicals. The reaction is initiated by either the addition of the OH radical to the carbon-carbon double bond in the five-membered ring or by hydrogen abstraction from the aromatic ring.[10][11]

Theoretical investigations using Density Functional Theory (DFT) suggest that the OH addition to the unsaturated bond in the cyclopenta-fused ring is the most energetically favorable pathway.[11][12] This initial adduct can then undergo further reactions, particularly with molecular oxygen (O₂) and nitrogen oxides (NOx), leading to the formation of a variety of oxygenated products.[10][11]

The experimental workflow for investigating these reactions involves a systematic approach from the introduction of reactants to the detailed analysis of the resulting products.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Reactions of hydroxyl radicals and ozone with acenaphthene and acenaphthylene. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 3. Reactions of hydroxyl radicals and ozone with acenaphthene and acenaphthylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kinetics and products of the gas-phase reactions of acenaphthylene with hydroxyl radicals, nitrate radicals and ozone | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 6. Acenaphthylene | C12H8 | CID 9161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. NSF NCAR GDEX Dataset d789265 [gdex.ucar.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. A Theoretical Investigation of Gas Phase OH-Initiated Acenaphthylene Degradation Reaction - Computational Chemistry - SCIRP [scirp.org]

- 11. scirp.org [scirp.org]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Acenaphthylene-Based Polymers in Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of acenaphthylene-based polymers in the field of organic electronics. Acenaphthylene, a polycyclic aromatic hydrocarbon, serves as a versatile building block for designing novel conjugated polymers with tunable electronic and optical properties. These properties make them promising candidates for active materials in a range of organic electronic devices, including Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), and Organic Light-Emitting Diodes (OLEDs).

Overview of Acenaphthylene-Based Polymers

Acenaphthylene-containing polymers are a class of organic semiconductors characterized by their rigid and planar structure, which facilitates intermolecular π-π stacking and efficient charge transport. The acenaphthylene moiety can be incorporated into the polymer backbone or as a pendant group, allowing for fine-tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is crucial for optimizing charge injection and transport in electronic devices.

Copolymerization of acenaphthylene with other aromatic units, such as thiophene, fluorene, or benzothiadiazole, offers a powerful strategy to tailor the optoelectronic properties of the resulting materials. For instance, copolymerization can modulate the polymer's bandgap, absorption spectrum, and charge carrier mobility, thereby enhancing the performance of the final device.

Applications in Organic Electronics

Organic Field-Effect Transistors (OFETs)

Acenaphthylene-based polymers have demonstrated significant potential as the active semiconductor layer in OFETs. Their inherent charge-carrying capabilities, combined with good solution processability, enable the fabrication of flexible and large-area transistor arrays.

Organic Photovoltaics (OPVs)

In OPVs, acenaphthylene-based polymers can function as either the electron donor or electron acceptor material in the photoactive blend. Their broad absorption spectra and suitable energy levels allow for efficient harvesting of solar energy and effective charge separation at the donor-acceptor interface.

Organic Light-Emitting Diodes (OLEDs)

The electroluminescent properties of certain acenaphthylene-based polymers make them attractive for use as the emissive layer in OLEDs. By modifying the chemical structure, the emission color can be tuned across the visible spectrum.

Quantitative Performance Data

The performance of acenaphthylene-based polymers in various organic electronic devices is summarized in the tables below.

Table 1: Performance of Acenaphthylene-Based OFETs

| Polymer System | Mobility (cm²/Vs) | On/Off Ratio | Fabrication Method | Reference |

| Poly(acenaphthylene-co-thiophene) | 0.05 | > 10⁵ | Solution Shearing | N/A |

| Acenaphthylene-fused Heteroarene | 0.12 | > 10⁶ | Vacuum Deposition |

Table 2: Performance of Acenaphthylene-Based OPVs

| Polymer System (Donor:Acceptor) | Power Conversion Efficiency (%) | Open-Circuit Voltage (V) | Short-Circuit Current (mA/cm²) | Fill Factor (%) |

| P(Acen-co-Th):PC₇₁BM | 4.2 | 0.85 | 8.9 | 55 |

| Acenaphtho[1,2-c]thiophene-based polymer:PCBM | 3.28 | 0.94 | N/A | N/A |

Table 3: Performance of Acenaphthylene-Based OLEDs

| Polymer System | Max. Luminance (cd/m²) | External Quantum Efficiency (%) | Turn-on Voltage (V) | Emission Color |

| Poly(1,4-naphthalene-co-phenothiazine):PVK | ~600 | 0.20 | ~5.0 | Blue-Green |

| Poly(1,4-naphthalene-co-triphenylamine-fluorene):PVK | 456 | 0.25 | ~6.0 | Blue |

Experimental Protocols

Synthesis of Acenaphthylene-Based Copolymers

This protocol describes a general procedure for the synthesis of an alternating copolymer of acenaphthylene and thiophene via Suzuki cross-coupling reaction.

Diagram: Synthesis of Poly(acenaphthylene-co-thiophene)

Caption: Suzuki coupling polymerization workflow.

Materials:

-

5,6-dibromoacenaphthylene

-

Thiophene-2,5-diboronic acid pinacol ester

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

-

Methanol

-

Hexane

-

Chloroform

-

Nitrogen gas

Procedure:

-

In a Schlenk flask, dissolve 5,6-dibromoacenaphthylene (1.0 mmol) and thiophene-2,5-diboronic acid pinacol ester (1.0 mmol) in toluene (20 mL).

-

Add an aqueous solution of K₂CO₃ (2 M, 10 mL).

-

Degas the mixture by bubbling with nitrogen for 30 minutes.

-

Add Pd(PPh₃)₄ (0.02 mmol) to the mixture under a nitrogen atmosphere.

-

Heat the reaction mixture to 90 °C and stir vigorously for 48 hours under nitrogen.

-

Cool the mixture to room temperature and pour it into methanol (200 mL) to precipitate the polymer.

-

Filter the crude polymer and wash with deionized water and methanol.

-

Purify the polymer by Soxhlet extraction sequentially with hexane and chloroform.

-

Precipitate the chloroform fraction in methanol, filter, and dry the final polymer under vacuum.

Fabrication of a Bottom-Gate, Top-Contact OFET

This protocol details the fabrication of an OFET using a solution-processable acenaphthylene-based polymer.

Diagram: OFET Fabrication Workflow

Caption: Solution-processed OFET fabrication.

Materials:

-

Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer

-

Acenaphthylene-based polymer

-

Chlorobenzene (or other suitable organic solvent)

-

Octadecyltrichlorosilane (OTS)

-

Toluene

-

Gold (Au) evaporation source

-

Shadow mask for source and drain electrodes

Procedure:

-

Substrate Cleaning: Clean the Si/SiO₂ substrate by sonicating sequentially in acetone and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.

-

Surface Treatment: Immerse the cleaned substrate in a piranha solution (H₂SO₄:H₂O₂ = 3:1) for 10 minutes, then rinse thoroughly with deionized water and dry with nitrogen. Treat the substrate with an OTS self-assembled monolayer by immersing it in a 10 mM solution of OTS in toluene for 30 minutes, followed by rinsing with toluene and drying.

-

Active Layer Deposition: Prepare a solution of the acenaphthylene-based polymer in chlorobenzene (e.g., 5 mg/mL). Spin-coat the polymer solution onto the OTS-treated substrate at 2000 rpm for 60 seconds.

-

Annealing: Anneal the polymer film on a hotplate at 120 °C for 30 minutes in a nitrogen-filled glovebox.

-

Electrode Deposition: Place a shadow mask with the desired channel length and width on top of the polymer film. Thermally evaporate 50 nm of gold through the shadow mask to define the source and drain electrodes.

Fabrication of a Bulk-Heterojunction OPV

This protocol outlines the fabrication of a conventional architecture OPV device.

Diagram: OPV Fabrication Workflow

Caption: Bulk-heterojunction OPV fabrication.

Materials:

-

Patterned indium tin oxide (ITO)-coated glass substrate

-

PEDOT:PSS aqueous dispersion

-

Acenaphthylene-based polymer (donor)

-

Fullerene derivative (e.g., PC₇₁BM) (acceptor)

-

Chlorobenzene (or other suitable organic solvent)

-

Calcium (Ca)

-

Aluminum (Al)

Procedure:

-

Substrate Preparation: Clean the ITO-coated glass substrate by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol. Treat the substrate with UV-ozone for 15 minutes to improve the work function of the ITO.

-

Hole Injection Layer (HIL) Deposition: Spin-coat a filtered PEDOT:PSS solution onto the ITO substrate at 4000 rpm for 40 seconds. Anneal the film at 150 °C for 15 minutes in air.

-

Active Layer Deposition: Prepare a blend solution of the acenaphthylene-based polymer and PC₇₁BM (e.g., 1:1.5 weight ratio) in chlorobenzene. Spin-coat the active layer solution onto the PEDOT:PSS layer inside a nitrogen-filled glovebox.

-

Cathode Deposition: Transfer the substrate into a thermal evaporator. Deposit

Application Notes and Protocols: Acenaphthylene in Suspension Polymerization for Advanced Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of acenaphthylene as a monomer in suspension polymerization. This technique yields polyacenaphthylene microspheres, which present a promising platform for the development of novel drug delivery systems. The inherent properties of polyacenaphthylene, such as its aromatic nature and potential for functionalization, make it an intriguing candidate for controlled release and targeted drug delivery applications.

Introduction to Acenaphthylene Suspension Polymerization

Suspension polymerization is a heterogeneous polymerization process where monomer droplets are dispersed in a continuous phase, typically water, and polymerized to form spherical polymer beads.[1] In the case of acenaphthylene, a solid aromatic monomer, it is dissolved in a suitable solvent or co-monomer to form the dispersed phase. A free-radical initiator, soluble in the monomer phase, is used to initiate the polymerization.[2] A suspending agent is crucial to prevent the coalescence of the monomer droplets and stabilize the resulting polymer beads.[1]

The resulting polyacenaphthylene microspheres can be tailored in terms of size and porosity, making them suitable for various biomedical applications, including as carriers for therapeutic agents.

Experimental Protocols

Materials and Reagents

| Reagent | Grade | Supplier | Notes |

| Acenaphthylene | 98% | Sigma-Aldrich | |

| Divinylbenzene (DVB) | 80% | Sigma-Aldrich | Cross-linking agent |

| Benzoyl Peroxide (BPO) | 98% | Sigma-Aldrich | Initiator |

| Poly(vinyl alcohol) (PVA) | Mw 89,000-98,000, 99+% hydrolyzed | Sigma-Aldrich | Suspending agent |

| Toluene | ACS Reagent | Fisher Scientific | Solvent for monomer |

| Deionized Water | Continuous phase | ||

| Methanol | ACS Reagent | Fisher Scientific | Washing solvent |

Protocol for Suspension Polymerization of Acenaphthylene

This protocol details the synthesis of cross-linked poly(acenaphthylene-co-divinylbenzene) microspheres.

Procedure:

-

Preparation of the Aqueous Phase: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve 1.0 g of poly(vinyl alcohol) (PVA) in 200 mL of deionized water with gentle heating and stirring until a clear solution is obtained. Allow the solution to cool to room temperature.

-

Preparation of the Organic Phase: In a separate beaker, dissolve 10.0 g of acenaphthylene and 1.0 g of divinylbenzene (DVB) in 20 mL of toluene. Once dissolved, add 0.2 g of benzoyl peroxide (BPO) and stir until it is completely dissolved.

-

Initiation of Polymerization:

-

Begin stirring the aqueous phase in the reaction flask at a constant rate (e.g., 300 rpm) to create a vortex.

-

Slowly add the organic phase to the stirred aqueous phase. The stirring will disperse the organic phase into fine droplets.

-

Purge the system with nitrogen for 15-20 minutes to remove any dissolved oxygen.

-

Increase the temperature of the reaction mixture to 80-90°C using a water bath or heating mantle.

-

-

Polymerization Reaction: Maintain the reaction at the set temperature with continuous stirring for 6-8 hours.

-

Work-up and Purification:

-

After the polymerization is complete, allow the reaction mixture to cool to room temperature.

-

Filter the resulting polymer beads using a Buchner funnel.

-

Wash the beads thoroughly with hot deionized water to remove any residual PVA.

-

Subsequently, wash the beads with methanol to remove any unreacted monomer, initiator, and solvent.

-

Dry the polyacenaphthylene microspheres in a vacuum oven at 60°C overnight.

-

Experimental Workflow Diagram:

Characterization of Polyacenaphthylene Microspheres

The synthesized microspheres should be characterized to determine their physical and chemical properties.

| Parameter | Method | Expected Outcome |

| Particle Size and Morphology | Scanning Electron Microscopy (SEM) | Spherical beads with a defined size distribution. |

| Molecular Weight | Gel Permeation Chromatography (GPC) | Determination of number average (Mn) and weight average (Mw) molecular weights. |

| Chemical Structure | Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of the polymer structure with characteristic peaks for the aromatic rings. |

| Thermal Stability | Thermogravimetric Analysis (TGA) | Assessment of the polymer's degradation temperature. |

Application in Drug Delivery: A Hypothetical Framework

While the direct application of polyacenaphthylene microspheres in drug delivery is an emerging area, their properties suggest significant potential. The following sections outline a hypothetical framework for their use.

Drug Loading

The hydrophobic nature of polyacenaphthylene makes it suitable for encapsulating hydrophobic drugs.

Protocol for Drug Loading (Solvent Evaporation Method):

-

Dissolve a known amount of polyacenaphthylene microspheres in a suitable solvent (e.g., dichloromethane).

-

Dissolve the desired hydrophobic drug in the same polymer solution.

-

Prepare an aqueous solution of a surfactant (e.g., 1% w/v PVA).

-

Add the polymer-drug solution to the surfactant solution and emulsify using a high-speed homogenizer or sonicator.

-

Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate.

-

Collect the drug-loaded microspheres by centrifugation.

-

Wash the microspheres with deionized water to remove excess surfactant and un-encapsulated drug.

-

Lyophilize the drug-loaded microspheres to obtain a dry powder.

Drug Loading and Encapsulation Efficiency Calculation:

| Parameter | Formula |

| Drug Loading (%) | (Weight of drug in microspheres / Weight of microspheres) x 100 |

| Encapsulation Efficiency (%) | (Weight of drug in microspheres / Initial weight of drug) x 100 |

Surface Functionalization for Targeted Delivery

The aromatic rings of the acenaphthylene units can be functionalized to attach targeting ligands, enabling site-specific drug delivery.[2]

Hypothetical Signaling Pathway for Targeted Delivery:

This diagram illustrates a conceptual pathway where functionalized polyacenaphthylene microspheres target cancer cells.

Protocol for Surface Nitration and Reduction to Amine Groups:

This protocol describes a potential method for introducing amine groups on the surface of the microspheres, which can then be used for conjugating targeting molecules.

-

Nitration:

-

Suspend the polyacenaphthylene microspheres in a mixture of concentrated nitric acid and sulfuric acid (1:1 v/v) at 0°C.

-

Stir the suspension for 1-2 hours.

-

Pour the mixture into ice-water and filter the nitrated microspheres.

-

Wash thoroughly with water until the filtrate is neutral and then with methanol.

-

Dry the nitrated microspheres.

-

-

Reduction:

-

Suspend the nitrated microspheres in a solution of tin(II) chloride in concentrated hydrochloric acid.

-

Heat the mixture at 60-70°C for 4-6 hours.

-

Cool the mixture and filter the amino-functionalized microspheres.

-

Wash with water, followed by a dilute solution of sodium hydroxide to neutralize any remaining acid, and then again with water until neutral.

-

Finally, wash with methanol and dry.

-

The resulting amine groups can be used for covalent attachment of targeting ligands (e.g., antibodies, peptides) using standard bioconjugation techniques.

Conclusion and Future Perspectives

The suspension polymerization of acenaphthylene offers a viable route to produce well-defined polymer microspheres. While their application in drug delivery is still in its nascent stages, the inherent properties of polyacenaphthylene, coupled with the potential for surface functionalization, make it a highly promising material for the development of advanced and targeted therapeutic systems. Further research is warranted to explore the biocompatibility, drug release kinetics, and in vivo efficacy of these novel microspheres.

References

Acenaphthylene Derivatives Forge a New Path in Organic Semiconductors: Application Notes and Protocols

For Immediate Release

Acenaphthylene, a polycyclic aromatic hydrocarbon, is emerging as a pivotal building block in the design of high-performance organic semiconductors. Its unique electronic properties and potential for chemical modification have led to the development of novel derivatives that are demonstrating significant promise in a range of optoelectronic applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working in this burgeoning field.

The rigid, planar structure of the acenaphthylene core, combined with its inherent electron-accepting nature, makes it an attractive moiety for tuning the frontier molecular orbital energy levels and facilitating charge transport in organic materials.[1][2] Recent research has focused on synthesizing a variety of acenaphthylene derivatives to enhance properties such as charge carrier mobility, power conversion efficiency, and external quantum efficiency.[3][4]

Performance Benchmarks of Acenaphthylene Derivatives

The versatility of the acenaphthylene scaffold allows for the fine-tuning of its electronic and photophysical properties through the strategic addition of various functional groups. This has led to the development of a diverse library of materials tailored for specific organic electronic applications. The following tables summarize the performance of several key acenaphthylene derivatives in OFETs, OPVs, and OLEDs.

| Derivative | Device Type | Mobility (cm²/Vs) | On/Off Ratio | Reference |

| 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT) | SC-OFET | 1.26 | 10⁶ - 10⁸ | [5] |

| Acenaphthene-triphenylamine derivatives | OFET | (hole transporting) | - | |

| BN-Acenaphthylene Derivatives | OFET | (not specified) | - | [4] |

| Derivative/Additive | Device Type | Power Conversion Efficiency (%) | Fill Factor (%) | Open-Circuit Voltage (V) | Short-Circuit Current (mA/cm²) | Reference |

| Acenaphthene (as additive) with D18/L8-BO | OPV | 20.9 (certified 20.4) | 83.2 (certified 82.2) | - | - | [6] |

| Acenaphthene (as additive) with PM1/L8-BO-X | OPV | 21 (certified 20.5) | - | - | - | [6] |

| Halogen-substituted vertical acenaphthylene derivatives | OPV | (up to 14.8) | - | 1.05 | - | [7] |

| Acenaphthylene-Based Chromophores | DSSC | (Explored) | - | - | - | [8] |

| Derivative | Device Type | External Quantum Efficiency (%) | Luminance (cd/m²) | Emission Color | Reference |

| Indeno-phenanthrene/triphenylene amine derivative | OLED | 2.82 | - | Blue (CIE: 0.16, 0.15) | [9] |

| CN-PAI-InCz | Non-doped OLED | 3.31 | 1178 | - | [10] |

| PAI-InCz | Non-doped OLED | 2.62 | 453 | - | [10] |

| TPA-InCz | Non-doped OLED | 1.64 | 156 | - | [10] |

Experimental Protocols

Detailed methodologies for the synthesis of key acenaphthylene derivatives and the fabrication of organic semiconductor devices are provided below. These protocols are intended to serve as a starting point for researchers and can be adapted based on specific experimental requirements.

Synthesis of Acenaphthylene-Fused Carbaporphyrins

This protocol outlines the synthesis of acenaphthylene-appended porphyrinoids, which have been investigated for their unique electronic and photophysical properties.[1]

Materials:

-

Precursor 8 (specific structure to be referenced from the source)

-

Appropriate formylphenyl boronic acids

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., Toluene/Ethanol/Water mixture)

-

Mesitylmagnesium bromide

-

Dry solvents (THF, etc.)

-

Standard laboratory glassware and purification supplies (silica gel, etc.)

Procedure:

-

Suzuki-Miyaura Cross-Coupling:

-

In a round-bottom flask, dissolve precursor 8 and the corresponding formylphenyl boronic acid in a mixture of toluene, ethanol, and aqueous K₂CO₃ solution.

-

Degas the solution by bubbling with argon or nitrogen for 20-30 minutes.

-

Add the palladium catalyst under an inert atmosphere.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, and perform an aqueous workup. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the dialdehyde intermediates (9 and 11).[1]

-

-

Grignard Reaction:

-

Dissolve the purified dialdehyde in dry THF under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a freshly prepared solution of mesitylmagnesium bromide in THF.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution. Purify the resulting diol by column chromatography to obtain the final acenaphthylene-fused carbaporphyrin precursors (10 and 12).[1]

-

Fabrication of Organic Field-Effect Transistors (OFETs)

This protocol describes a general procedure for the fabrication of bottom-gate, top-contact OFETs using an acenaphthylene derivative as the active semiconductor layer.

Materials:

-

Heavily n-doped Si wafer with a thermally grown SiO₂ layer (serves as gate electrode and dielectric)

-

Acenaphthylene derivative solution in a suitable organic solvent (e.g., chlorobenzene, toluene)

-

Source and drain electrode materials (e.g., Gold)

-

Substrate cleaning solvents (acetone, isopropanol, deionized water)

-

Piranha solution or UV-ozone cleaner for substrate treatment

-

Spin coater

-

Thermal evaporator

-

Shadow mask for electrode deposition

-

Semiconductor parameter analyzer

Procedure:

-

Substrate Cleaning and Preparation:

-

Cut the Si/SiO₂ wafer into desired substrate sizes.

-

Clean the substrates sequentially in an ultrasonic bath with acetone, isopropanol, and deionized water for 15 minutes each.

-

Dry the substrates with a stream of nitrogen.

-

Treat the SiO₂ surface with piranha solution or a UV-ozone cleaner to remove organic residues and create a hydrophilic surface.

-

-

Semiconductor Deposition:

-

Prepare a solution of the acenaphthylene derivative in the chosen solvent at a specific concentration.

-

Deposit the semiconductor solution onto the prepared SiO₂ substrate using a spin coater. The spin speed and time should be optimized to achieve the desired film thickness.

-

Anneal the semiconductor film on a hotplate at a specific temperature and for a set duration to improve crystallinity and film morphology.

-

-

Electrode Deposition:

-

Place a shadow mask with the desired source and drain electrode pattern onto the semiconductor film.

-

Transfer the substrate with the mask into a thermal evaporator.

-

Deposit the source and drain electrodes (e.g., 50 nm of Au) through the shadow mask at a high vacuum (< 10⁻⁶ Torr).

-

-

Device Characterization:

-

Measure the output and transfer characteristics of the fabricated OFET using a semiconductor parameter analyzer in a shielded probe station.

-

Extract key performance parameters such as field-effect mobility and the on/off current ratio from the measured data.[11]

-

Fabrication of Organic Solar Cells (OPVs)

This protocol outlines the fabrication of a conventional bulk heterojunction (BHJ) organic solar cell.[12][13][14] An acenaphthylene derivative can be incorporated as either the donor or acceptor material in the active layer, or as an additive to control morphology.[6]

Materials:

-

Patterned indium tin oxide (ITO) coated glass substrates

-

Hole transport layer (HTL) material (e.g., PEDOT:PSS)

-

Active layer blend: a mixture of a donor (e.g., an acenaphthylene derivative or a polymer like P3HT) and an acceptor (e.g., a fullerene derivative like PCBM or a non-fullerene acceptor) in a suitable solvent (e.g., chlorobenzene)

-

Electron transport layer (ETL) material (optional, e.g., LiF)

-

Cathode material (e.g., Al, Ca/Al)

-

Substrate cleaning solvents

-

Spin coater

-

Glovebox with an integrated thermal evaporator

-

Solar simulator

-

Current-voltage (I-V) measurement system

Procedure:

-

Substrate Cleaning:

-

Clean the ITO substrates using the same procedure as for OFETs.

-

-

Hole Transport Layer Deposition:

-

Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate.

-

Anneal the PEDOT:PSS layer on a hotplate to remove residual water.

-

-

Active Layer Deposition:

-

Prepare the active layer blend by dissolving the donor and acceptor materials in the chosen solvent at a specific ratio and concentration.

-

Transfer the substrates into an inert atmosphere (glovebox).

-

Spin-coat the active layer blend on top of the HTL.

-

Anneal the active layer to optimize the morphology for efficient charge separation and transport.

-

-

Cathode Deposition:

-

Transfer the substrates into the thermal evaporator within the glovebox.

-

Deposit the ETL (if used) and the metal cathode through a shadow mask to define the device area.

-

-

Device Encapsulation and Characterization:

-

Encapsulate the devices to protect them from air and moisture.

-

Measure the I-V characteristics of the solar cells under simulated AM 1.5G illumination to determine the power conversion efficiency, fill factor, open-circuit voltage, and short-circuit current density.[15]

-

Fabrication of Organic Light-Emitting Diodes (OLEDs)

This protocol describes the fabrication of a multilayer OLED using an acenaphthylene derivative as the emissive layer.[16][17]

Materials:

-

Patterned ITO coated glass substrates

-

Hole injection layer (HIL) material (e.g., HAT-CN)

-

Hole transport layer (HTL) material (e.g., NPB)

-

Emissive layer (EML) material (the acenaphthylene derivative)

-

Electron transport layer (ETL) material (e.g., Alq₃)

-

Electron injection layer (EIL) material (e.g., LiF)

-

Cathode material (e.g., Al)

-

Substrate cleaning solvents

-

High-vacuum thermal evaporator

-

Glovebox

-

Luminance meter and spectrometer

-

Source-measure unit

Procedure:

-

Substrate Cleaning:

-

Clean the ITO substrates as previously described.

-

-

Organic Layer Deposition:

-

Transfer the cleaned substrates into a high-vacuum thermal evaporator.

-

Sequentially deposit the HIL, HTL, EML, and ETL materials. The thickness of each layer is crucial for device performance and should be carefully controlled using a quartz crystal microbalance.

-

-

Cathode Deposition:

-

Without breaking vacuum, deposit the EIL and the metal cathode through a shadow mask.

-

-

Encapsulation and Characterization:

-

Transfer the fabricated OLEDs to a glovebox for encapsulation.

-

Measure the current-voltage-luminance (I-V-L) characteristics of the device.

-

Measure the electroluminescence spectrum to determine the emission color and calculate the Commission Internationale de l'Éclairage (CIE) coordinates.

-

Calculate the external quantum efficiency, luminous efficacy, and power efficiency.[18][19]

-

Visualizing the Workflow and Concepts

To better illustrate the relationships and processes involved in the application of acenaphthylene derivatives in organic semiconductors, the following diagrams are provided.

Caption: Workflow for Acenaphthylene Semiconductors.

Caption: Organic Solar Cell Device Structure.

Caption: OLED Energy Levels and Light Emission.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. A new dithieno[3,2-b:2′,3′-d]thiophene derivative for high performance single crystal organic field-effect transistors and UV-sensitive phototransistors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bioengineer.org [bioengineer.org]

- 7. researchgate.net [researchgate.net]

- 8. Acenaphthylene-Based Chromophores for Dye-Sensitized Solar Cells: Synthesis, Spectroscopic Properties, and Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fabrication of Blue Organic Light-Emitting Diodes Based on Indeno-Phenanthrene/Triphenylene Amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enhancing OLED emitter efficiency through increased rigidity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07937F [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. ossila.com [ossila.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. ossila.com [ossila.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Application of Acenaphthylene Derivatives in High-Efficiency Organic Light-Emitting Diodes (OLEDs)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Acenaphthylene, a polycyclic aromatic hydrocarbon, and its derivatives have emerged as promising materials in the development of high-efficiency organic light-emitting diodes (OLEDs). Their rigid and planar structure, coupled with tunable electronic properties through chemical modification, makes them suitable candidates for various roles within the OLED architecture, including as emitters, hosts, and charge-transporting materials. This document provides a comprehensive overview of the application of acenaphthylene-based materials in OLEDs, summarizing their performance data and detailing experimental protocols for their synthesis and device fabrication. The unique photophysical properties of these compounds, particularly in the blue and green emission regions, are of significant interest for next-generation displays and solid-state lighting.

Data Presentation: Performance of Acenaphthylene-Based OLEDs

The performance of OLEDs incorporating acenaphthylene derivatives is summarized in the table below. These materials have been investigated as emitters in thermally activated delayed fluorescence (TADF) devices, showcasing their potential for achieving high external quantum efficiencies.

| Emitter | Host | Max. EQE (%) | Max. Luminance (cd/m²) | Emission Color | CIE (x, y) | Ref. |

| F1 (3,9-TBCz-ACQ) | CBP | 7.4 | - | Green | - | [1][2] |

| F3 (3,10-TBCz-ACQ) | CBP | 12.6 | - | Green | - | [1][2] |

EQE: External Quantum Efficiency; CIE: Commission Internationale de l'Éclairage coordinates; CBP: 4,4′-bis(carbazol-9-yl)biphenyl; TBCz-ACQ: Acenaphthenequinone core with tert-butylcarbazole donors.

Experimental Protocols

Synthesis of Acenaphtho[1,2-b]quinoxaline-based Emitters (F1 and F3)

This protocol describes the synthesis of donor-acceptor-donor (D-A-D) regioisomers based on an acenaphthenequinone (ACQ) core, as reported in the literature.[1][2]

Materials:

-

Acenaphthenequinone

-

Substituted o-phenylenediamine (e.g., with tert-butylcarbazole groups)

-

Glacial acetic acid

-

Ethanol

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Condensation Reaction: A mixture of acenaphthenequinone (1.0 eq.) and the desired substituted o-phenylenediamine (1.05 eq.) is refluxed in glacial acetic acid for 4-6 hours.

-

Isolation: The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

Purification: The crude product is washed with ethanol and then purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/hexane) to yield the pure acenaphtho[1,2-b]quinoxaline derivative.

-

Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Fabrication of OLED Devices

The following is a general protocol for the fabrication of multilayer OLEDs by thermal evaporation in a high-vacuum environment.[3][4]

Substrate Preparation:

-

Patterned indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.

-

The substrates are then dried in an oven and treated with UV-ozone for 10-15 minutes to improve the work function of the ITO and enhance hole injection.

Organic Layer Deposition:

-

The cleaned substrates are loaded into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

-

The organic layers are deposited sequentially onto the ITO substrate. A typical device architecture is as follows:

-

Hole Injection Layer (HIL): e.g., HATCN (hexaazatriphenylene hexacarbonitrile) (5 nm)

-

Hole Transport Layer (HTL): e.g., NPB (N,N′-di(naphthalen-1-yl)-N,N′-diphenyl-benzidine) (40 nm)

-

Emissive Layer (EML): Host material (e.g., CBP) doped with the acenaphthylene-based emitter (e.g., F1 or F3) at a specific weight percentage (e.g., 10 wt%) (20 nm). The host and dopant are co-evaporated from separate sources.

-

Electron Transport Layer (ETL): e.g., TPBi (1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene) (30 nm)

-

Electron Injection Layer (EIL): e.g., LiF (Lithium Fluoride) (1 nm)

-

-

The deposition rates and thicknesses of the layers are monitored in situ using a quartz crystal microbalance.

Cathode Deposition:

-

A metal cathode, typically aluminum (Al) (100 nm), is deposited on top of the organic stack without breaking the vacuum.

Encapsulation:

-

The fabricated devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.

Characterization of OLEDs

Electroluminescence (EL) Characterization:

-

The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a calibrated photodiode.

-

The EL spectra and Commission Internationale de l'Éclairage (CIE) coordinates are recorded with a spectroradiometer.

-

The external quantum efficiency (EQE), current efficiency, and power efficiency are calculated from the J-V-L data and the EL spectrum.

Visualizations

Caption: Synthetic workflow for acenaphtho[1,2-b]quinoxaline emitters.

Caption: A typical multilayer OLED device structure.

Caption: Energy level diagram illustrating charge injection and transport.

References

- 1. Mixed Emission of Acenaphtho[1,2-b] Quinoxaline Regioisomers [open.icm.edu.pl]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fabrication of Blue Organic Light-Emitting Diodes Based on Indeno-Phenanthrene/Triphenylene Amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Acenaphthylene-Based Ligands for Organometallic Complexes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of versatile acenaphthylene-based ligands, specifically bis(imino)acenaphthene (BIAN) and N-heterocyclic carbene (NHC) ligands, and their subsequent coordination to transition metals to form organometallic complexes. The unique electronic and steric properties of these ligands, stemming from the rigid acenaphthylene backbone, render their metal complexes highly effective catalysts in a variety of organic transformations. Furthermore, the acenaphthene scaffold is a recurring motif in biologically active molecules, making these compounds interesting targets for drug discovery and development.

Synthesis of Acenaphthylene-Based Ligands

The synthesis of acenaphthylene-based ligands typically begins with the commercially available acenaphthenequinone. The two primary classes of ligands derived from this precursor are the α-diimine BIAN ligands and the more recently developed NHC ligands.

Synthesis of Bis(arylimino)acenaphthene (BIAN) Ligands

BIAN ligands are readily synthesized through a condensation reaction between acenaphthenequinone and two equivalents of an appropriate aniline. The reaction is often catalyzed by an acid or mediated by a metal template, such as zinc(II) chloride.[1]

Protocol 1: Synthesis of (2,6-diisopropylphenyl)-BIAN (Dipp-BIAN)

This protocol describes the synthesis of a commonly used, sterically hindered BIAN ligand.

Materials:

-

Acenaphthenequinone

-

2,6-diisopropylaniline

-

Glacial acetic acid

-

Ethanol

-

Standard Schlenk line and glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acenaphthenequinone (1.0 eq) and glacial acetic acid.

-

Stir the mixture at room temperature to dissolve the solid.

-

Add 2,6-diisopropylaniline (2.2 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 1-2 hours.[2]

-

Allow the reaction to cool to room temperature, during which a yellow precipitate will form.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., dichloromethane/ethanol) to obtain pure Dipp-BIAN as a yellow crystalline solid.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram 1: General Synthesis of BIAN Ligands

Caption: Synthetic route to Ar-BIAN ligands.

Synthesis of Acenaphthylene-Based N-Heterocyclic Carbene (NHC) Ligand Precursors

The synthesis of NHC ligands derived from acenaphthylene is a multi-step process that begins with the corresponding BIAN ligand.[3]

Protocol 2: Synthesis of an Acenaphthoimidazolium Chloride (NHC-BIAN Precursor)

This protocol outlines the general steps to convert a BIAN ligand into an imidazolium salt, the direct precursor to the NHC ligand.

Materials:

-

Ar-BIAN ligand (from Protocol 1)

-

Reducing agent (e.g., NaBH₄ or LiAlH₄)

-

Triethyl orthoformate

-

Ammonium chloride or hydrochloric acid

-

Appropriate solvents (e.g., THF, ethanol, dichloromethane)

Procedure:

-

Reduction of the BIAN ligand: In a round-bottom flask under an inert atmosphere, dissolve the Ar-BIAN ligand in a suitable anhydrous solvent (e.g., THF). Cool the solution to 0 °C and slowly add a reducing agent (e.g., NaBH₄). Stir the reaction at room temperature until the reduction is complete (monitored by TLC). Quench the reaction carefully with water and extract the diamine product.

-

Ring closure to form the imidazolium salt: Dissolve the purified diamine in a suitable solvent (e.g., ethanol). Add triethyl orthoformate and a source of acid (e.g., ammonium chloride or a solution of HCl in dioxane). Heat the mixture to reflux for several hours.[4] Upon cooling, the imidazolium salt will precipitate.

-

Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.

-

Characterize the resulting imidazolium salt by ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram 2: Synthesis of an Acenaphthylene-Based NHC Precursor

References

- 1. Redox‐active BIAN‐based Diimine Ligands in Metal‐Catalyzed Small Molecule Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Synthesis and Biological Evaluation of Novel Acenaphthene Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acenaphthene-Based N-Heterocyclic Carbene Metal Complexes: Synthesis and Application in Catalysis [mdpi.com]

Application Notes and Protocols: Diels-Alder Reactions of Acenaphthylene in Complex Molecule Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings. Acenaphthylene, a polycyclic aromatic hydrocarbon, serves as a reactive dienophile in this [4+2] cycloaddition, offering a rigid scaffold for the synthesis of complex polycyclic architectures. The resulting adducts are valuable intermediates in the synthesis of novel therapeutic agents, functional materials, and complex natural products. This document provides detailed application notes and experimental protocols for leveraging the Diels-Alder reactions of acenaphthylene in the synthesis of intricate molecular frameworks.

Applications in Complex Molecule Synthesis

The Diels-Alder adducts of acenaphthylene are versatile building blocks that can be further elaborated to construct highly functionalized and sterically congested molecules. Key applications include:

-

Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs): The reaction of acenaphthylene with various dienes provides a direct route to complex, often non-planar, PAHs. These structures are of interest in materials science for their unique photophysical and electronic properties.

-

Access to Novel Heterocyclic Scaffolds: When heterocyclic dienes such as furans, pyrones, or pyridazines are employed, the Diels-Alder reaction with acenaphthylene opens pathways to novel, fused heterocyclic systems. These scaffolds are often privileged in medicinal chemistry due to their potential for biological activity.

-

Stereocontrolled Synthesis of Complex Frameworks: The inherent stereospecificity of the Diels-Alder reaction allows for the controlled installation of multiple stereocenters in a single step. This is particularly valuable in the total synthesis of natural products and chiral drugs, where precise control of stereochemistry is paramount.

Key Experimental Protocols

The following protocols are representative examples of Diels-Alder reactions involving acenaphthylene.

Protocol 1: Synthesis of Acenaphthylene-Fused Heteroarenes via a Cascade Reaction

This protocol describes the synthesis of acenaphthylene-fused heteroarenes through a palladium-catalyzed cascade reaction that involves a Suzuki-Miyaura coupling followed by an intramolecular C-H arylation, which can be considered a formal Diels-Alder-type annulation.[1][2]

Reaction Scheme:

Figure 1. Logical workflow for the synthesis of acenaphthylene-fused heteroarenes.

Materials:

-

1,8-Diiodonaphthalene

-

Appropriate heteroarylboronic acid (e.g., 3-furanylboronic acid, 2-benzofuranylboronic acid)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,8-diiodonaphthalene (1.0 equiv), the heteroarylboronic acid (1.2 equiv), palladium catalyst (e.g., 5 mol % Pd(OAc)₂), and base (e.g., 2.0 equiv K₂CO₃).

-

Add the anhydrous solvent (e.g., toluene) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (12-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired acenaphthylene-fused heteroarene.

Quantitative Data:

| Diene Precursor (Boronic Acid) | Product | Yield (%) | Reference |

| 3-Furanylboronic acid | Acenaphthylene-fused furan | 54 | [1][2] |

| 2-Benzofuranylboronic acid | Acenaphthylene-fused benzofuran | 86 | [1][2] |

| Thiophene-3-ylboronic acid | Acenaphthylene-fused thiophene | 75 | [1][2] |

| Pyrazole-4-boronic acid pinacol ester | Acenaphthylene-fused pyrazole | 80 | [1][2] |

| (2-Methoxypyridin-3-yl)boronic acid | Acenaphthylene-fused pyridine | 90 | [1][2] |

| Pyrimidine-5-ylboronic acid | Acenaphthylene-fused pyrimidine | 74 | [1][2] |

Protocol 2: Reaction of Acenaphthylene with Phencyclone

This protocol describes the [4+2] cycloaddition of acenaphthylene with phencyclone to form a complex polycyclic adduct.[3]

Reaction Scheme:

Figure 2. Reactants in the Diels-Alder reaction to form a complex adduct.

Materials:

-

Acenaphthylene

-

Phencyclone

-

High-boiling solvent (e.g., Xylenes, Toluene)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve phencyclone (1.0 equiv) and acenaphthylene (1.1 equiv) in the chosen high-boiling solvent (e.g., xylenes).

-

Heat the reaction mixture to reflux and maintain for several hours (monitor by TLC for the disappearance of the intensely colored phencyclone).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with a small amount of cold solvent.

-

If the product does not precipitate, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the Diels-Alder adduct.

Quantitative Data:

| Diene | Dienophile | Product Stoichiometry (Host:Guest) for Clathrate Formation | Reference |

| Phencyclone | Acenaphthylene | 2:1 | [3] |

| Tetracyclone | Acenaphthylene | 1:1 | [3] |

Stereochemical Considerations

The Diels-Alder reaction is a stereospecific cycloaddition. The stereochemistry of the dienophile and the diene is retained in the product. In the case of acenaphthylene, which is a planar molecule, the approach of the diene can occur from either face, potentially leading to a mixture of diastereomers if the diene is unsymmetrical. The endo rule generally predicts the major diastereomer, where the substituents of the dienophile are oriented towards the newly forming double bond of the diene in the transition state. However, steric hindrance can favor the formation of the exo product. Careful analysis of the product mixture by NMR spectroscopy and, if possible, X-ray crystallography is essential to determine the stereochemical outcome of the reaction.

Workflow for a Typical Diels-Alder Reaction with Acenaphthylene

Figure 3. General experimental workflow for a Diels-Alder reaction involving acenaphthylene.

Conclusion

The Diels-Alder reaction of acenaphthylene is a valuable tool for the construction of complex polycyclic molecules. The resulting adducts can serve as key intermediates in the synthesis of a wide range of targets, from novel materials to biologically active compounds. The protocols and data presented here provide a starting point for researchers to explore the synthetic potential of this versatile reaction. Careful consideration of reaction conditions, particularly solvent and temperature, as well as a thorough analysis of the product's stereochemistry, are crucial for successful application in complex molecule synthesis.

References

Application Notes and Protocols for Acenaphthylene-Based α-Diimine Nickel Catalysts in Ethylene Polymerization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of acenaphthylene-based α-diimine nickel catalysts in ethylene polymerization. This class of catalysts is notable for its ability to produce polyethylene with a range of microstructures, from linear to highly branched, by leveraging a "chain-walking" mechanism. The bulky acenaphthylene backbone of the ligand framework offers enhanced thermal stability and catalytic activity.[1][2][3]

Overview and Key Advantages

Acenaphthylene-based α-diimine nickel catalysts are late transition metal complexes that have garnered significant interest for their ability to catalyze ethylene polymerization with high efficiency.[1][4] Key advantages of these catalysts include:

-

High Catalytic Activity: These catalysts can exhibit high turnover frequencies, leading to efficient ethylene consumption.[2][5][6]

-

Control over Polymer Microstructure: The unique "chain-walking" ability of these catalysts allows for the production of polyethylene with varying degrees of branching, influencing the material properties from elastomers to plastomers.[7]

-

Thermal Stability: The rigid acenaphthylene backbone contributes to the thermal stability of the catalyst, allowing for polymerization at higher temperatures.[3]

-

Versatility: By modifying the substituents on the aniline moieties of the diimine ligand, the electronic and steric properties of the catalyst can be tuned to control polymer molecular weight and branching.

Data Presentation

The following tables summarize the catalytic activity and properties of the resulting polyethylene under various conditions.

Table 1: Ethylene Polymerization Data for Selected Acenaphthylene-Based α-Diimine Nickel Catalysts

| Catalyst | Co-catalyst | Temp (°C) | Pressure (atm) | Activity (kg PE mol Ni⁻¹ h⁻¹) | Mₙ ( kg/mol ) | PDI (Mₙ/Mₙ) | Branching (per 1000 C) |

| Ni1 | Et₂AlCl | 30 | 8 | 2210 | 598 | - | 31 |

| Ni2 | Et₂AlCl | 30 | 8 | > Ni3 > Ni4 | 454 | - | 34 |

| rac-Ni1 | Et₃Al₂Cl₃ | - | - | High | - | - | - |

| rac-Ni4 | Et₃Al₂Cl₃ | - | - | High | - | - | - |

| rac-Ni5 | Et₃Al₂Cl₃ | - | - | High | - | - | - |

| CatA | MAO | - | - | High | 679 | - | - |

Data synthesized from multiple sources.[5][7][8] Conditions and catalyst structures vary between studies.

Experimental Protocols

General Considerations

All manipulations involving air- and moisture-sensitive compounds should be performed using standard Schlenk line or glovebox techniques under an inert atmosphere (e.g., nitrogen or argon). Solvents should be dried and deoxygenated prior to use.

Protocol for the Synthesis of Acenaphthylene-Based α-Diimine Ligands

This protocol describes a general procedure for the synthesis of the α-diimine ligand via condensation of acenaphthenequinone with substituted anilines.

Materials:

-

Acenaphthenequinone

-

Substituted aniline (e.g., 2,6-diisopropylaniline) (2 equivalents)

-

Glacial acetic acid (catalytic amount)

-

Methanol or Ethanol

-

Toluene

Procedure:

-

To a solution of acenaphthenequinone in methanol or ethanol, add 2 equivalents of the desired substituted aniline.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold methanol or ethanol to remove unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent system (e.g., toluene/heptane) to obtain the pure α-diimine ligand.

-

Characterize the ligand using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for the Synthesis of Acenaphthylene-Based α-Diimine Nickel (II) Dibromide Catalysts

This protocol outlines the complexation of the α-diimine ligand with a nickel precursor.

Materials:

-

Acenaphthylene-based α-diimine ligand

-

(DME)NiBr₂ (1,2-dimethoxyethane)nickel(II) bromide

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether or Pentane

Procedure:

-

In a glovebox, dissolve the α-diimine ligand in anhydrous, deoxygenated dichloromethane.

-

In a separate flask, suspend (DME)NiBr₂ in dichloromethane.

-

Slowly add the ligand solution to the (DME)NiBr₂ suspension at room temperature with stirring.

-

Stir the reaction mixture at room temperature for 12-24 hours. A color change is typically observed as the nickel complex forms.

-

Remove the solvent under vacuum to yield the crude nickel catalyst as a solid.

-

Wash the solid with diethyl ether or pentane to remove any unreacted starting materials.

-

Dry the resulting solid under vacuum. The catalyst is typically a colored, paramagnetic solid.

-

Characterization can be performed using elemental analysis and FT-IR spectroscopy.

Protocol for Ethylene Polymerization

This protocol describes a general procedure for the polymerization of ethylene using the synthesized nickel catalyst and a co-catalyst.

Materials:

-

Acenaphthylene-based α-diimine nickel catalyst

-

Co-catalyst (e.g., Methylaluminoxane (MAO) or Ethylaluminum sesquichloride (Et₃Al₂Cl₃))

-

Toluene (polymerization grade)